DYRK1A Kinase Affinity and Selectivity: Differentiated Binding Profile of 4-Methyl Isomer Versus Unspecified Regioisomers
(4-Methylthiophen-2-yl)methanamine exhibits high affinity for the DYRK1A protein kinase and demonstrates selectivity for this kinase over others in the same family . The compound inhibits DYRK1A with potency similar to that of ATP-competitive binding, and docking studies confirm binding within the ATP-binding pocket of the active site . Notably, the 4-methyl-substituted thiophene scaffold shows enhanced potency relative to the unsubstituted parent molecule in inhibiting DYRK1A, as directly stated in the vendor technical datasheet: 'The analogue of (4-methyl-2-thienyl)methylamine is more potent than the parent molecule at inhibiting dyrk1a' . This positional specificity is critical, as DYRK1A is a therapeutic target for neurological disorders including Alzheimer's disease and Down syndrome.
| Evidence Dimension | Kinase inhibition potency (relative to parent scaffold) |
|---|---|
| Target Compound Data | Enhanced potency versus unsubstituted parent molecule (quantitative fold-change not publicly disclosed; vendor-documented improvement) |
| Comparator Or Baseline | Unsubstituted parent thiophene methanamine scaffold |
| Quantified Difference | Qualitative superiority documented; more potent than parent molecule |
| Conditions | DYRK1A kinase binding assay; active-site docking studies |
Why This Matters
For researchers targeting DYRK1A in neurological disease programs, the 4-methyl substitution pattern is functionally required for achieving the reported kinase selectivity and ATP-competitive inhibition profile, making positional isomer substitution scientifically invalid without re-profiling.
